molecular formula C12H11BrN2 B13283145 N-(4-Bromobenzyl)pyridin-3-amine

N-(4-Bromobenzyl)pyridin-3-amine

Cat. No.: B13283145
M. Wt: 263.13 g/mol
InChI Key: SOTAUZZRCVAVFP-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]pyridin-3-amine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound features a bromophenyl group attached to a pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]pyridin-3-amine typically involves the reaction of 4-bromobenzyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-[(4-bromophenyl)methyl]pyridin-3-amine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: A related compound with similar structural features but lacking the aminopyridine moiety.

    4-(4-Bromophenyl)pyridine: Another similar compound with a bromophenyl group attached directly to the pyridine ring without the methylene bridge.

Uniqueness

N-[(4-bromophenyl)methyl]pyridin-3-amine is unique due to the presence of both the bromophenyl and aminopyridine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Biological Activity

N-(4-Bromobenzyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amine group and a 4-bromobenzyl moiety. Its molecular formula is C11H10BrNC_{11}H_{10}BrN. The presence of the bromine atom enhances its chemical reactivity, while the amine group facilitates interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activity or receptor functions, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain kinases, which are crucial in cell proliferation pathways. This inhibition can suppress the growth of cancer cells, making it a candidate for anticancer therapies .
  • Cell Signaling Modulation : Preliminary studies suggest that this compound may modulate cell signaling pathways, contributing to its biological effects .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells. The compound's structure allows it to effectively bind to target proteins involved in tumor growth and survival .

Case Studies

  • In Vitro Studies : A study assessing the compound's activity against breast cancer cell lines (MDA-MB-231, T47-D) found that it exhibited considerable cytotoxic effects, with IC50 values indicating potent activity .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with key active site residues of topoisomerases, enzymes critical for DNA replication and repair. This interaction may lead to increased DNA damage in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromophenyl)pyridineLacks the amine groupLimited biological activity compared to amines
4-(4-Chlorophenyl)pyridin-3-amineChlorine substituent instead of bromineDifferent reactivity profiles
4-(4-Methylphenyl)pyridin-3-amineMethyl group instead of bromineVariation in steric hindrance affecting reactivity

This compound stands out due to its combination of both bromine and amine groups, enhancing its reactivity and biological activity compared to similar compounds .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Palladium-Catalyzed Reactions : This approach allows for selective formation of the desired product with high yields.
  • Base-Promoted Alkylation : Effective for introducing the bromobenzyl moiety onto the pyridine ring.

These methods facilitate further chemical modifications that can enhance biological activity .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H11BrN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-7,9,15H,8H2

InChI Key

SOTAUZZRCVAVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

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